molecular formula C12H22N2O4 B13873420 Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate

Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate

Cat. No.: B13873420
M. Wt: 258.31 g/mol
InChI Key: CSJYUOMTUAJOOW-UHFFFAOYSA-N
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Description

Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate is an organic compound with a complex structure It is characterized by the presence of a cyclobutyl ring, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclobutyl ring. The final step involves the esterification of the amino acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylate
  • 2-(methylamino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

Uniqueness

Methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate is unique due to its specific structural features, such as the cyclobutyl ring and the combination of functional groups

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

methyl 2-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]amino]acetate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-9-5-8(6-9)13-7-10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)

InChI Key

CSJYUOMTUAJOOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)NCC(=O)OC

Origin of Product

United States

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